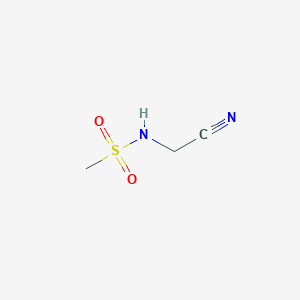![molecular formula C10H11Cl2NO2S B2934469 Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate CAS No. 286436-12-2](/img/structure/B2934469.png)
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate, commonly known as DCPA ethyl ester, is a chemical compound that belongs to the family of pyridine herbicides. It is widely used in agriculture to control the growth of weeds in crops such as corn, soybeans, and cotton. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis
- Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate has been used in a multi-component synthesis process. A study demonstrated its role in the creation of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).
Chemical Transformations
- The compound has also been involved in unexpected chemical transformations. One study noted the transformation of 2-[(Methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis, leading to derivatives of 5,6-Dihydropyridin-2(1H)-one (Nedolya et al., 2018).
Crystal Structure and Cytotoxic Activity
- This compound was used in synthesizing novel 4-thiopyrimidine derivatives. These derivatives' crystal structures and cytotoxic activities were studied, providing insights into their potential pharmacological applications (Stolarczyk et al., 2018).
Antimicrobial Activities
- Another research focused on synthesizing thiazoles and their fused derivatives using the compound, showing antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).
Organic Phosphine Catalysis
- It has been used in organic phosphine-catalyzed [4 + 2] annulations, a method significant in organic synthesis (Zhu et al., 2003).
Electronic Influence in Catalysis
- The compound's sulfur atom's electronic influence in oligomerization reactions catalyzed by cobalt(II) complexes was studied, highlighting its role in catalytic processes (Bianchini et al., 2007).
Propiedades
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-2-15-10(14)6-16-5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWMXMQLZVQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC1=CC(=NC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)
![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)
![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)thio]-1H-indole](/img/structure/B2934396.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)
![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)
![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)



![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)